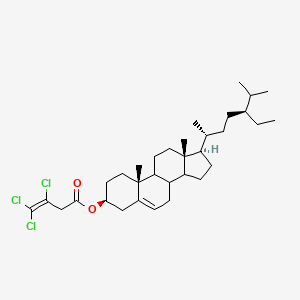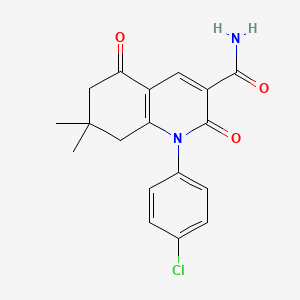
(3beta,8xi,9xi,14xi,24S)-stigmast-5-en-3-yl 3,4,4-trichlorobut-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler steroid precursors. The key steps include:
Formation of the cyclopenta[a]phenanthrene core: This is achieved through a series of cyclization reactions.
Introduction of the side chain: The 4-ethyl-1,5-dimethylhexyl side chain is introduced via alkylation reactions.
Esterification: The final step involves the esterification of the steroid core with 3,4,4-trichloro-3-butenoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification techniques, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen atoms to reduce double bonds or carbonyl groups.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketonized derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying steroid chemistry and reaction mechanisms.
Biology: It is used in the study of steroid hormone receptors and their biological effects.
Industry: It can be used in the synthesis of other complex organic molecules and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as steroid hormone receptors. Upon binding to these receptors, it can modulate gene expression and influence various biological pathways. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: A well-known steroid with a similar tetracyclic ring structure.
Testosterone: Another steroid with a similar core structure but different functional groups.
Estradiol: A steroid hormone with a similar ring system but distinct biological functions.
Uniqueness
This compound is unique due to its specific side chain and ester functional group, which confer distinct chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C33H51Cl3O2 |
|---|---|
Molecular Weight |
586.1 g/mol |
IUPAC Name |
[(3S,10R,13R,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3,4,4-trichlorobut-3-enoate |
InChI |
InChI=1S/C33H51Cl3O2/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(38-30(37)19-29(34)31(35)36)14-16-32(23,5)28(25)15-17-33(26,27)6/h10,20-22,24-28H,7-9,11-19H2,1-6H3/t21-,22+,24+,25?,26-,27?,28?,32+,33-/m1/s1 |
InChI Key |
IODGZMMEGGOIKJ-MDQJJLJKSA-N |
Isomeric SMILES |
CC[C@@H](CC[C@@H](C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CC(=C(Cl)Cl)Cl)C)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CC(=C(Cl)Cl)Cl)C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[4-(methoxycarbonyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl}acetic acid](/img/structure/B11066469.png)
![6-(1,3-benzodioxol-5-yl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione](/img/structure/B11066472.png)
![(4E)-5-[(2-chloro-5-nitrophenyl)amino]-4-[4-(dimethylamino)benzylidene]-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11066482.png)
![2-Amino-4-[5-(2-chlorophenyl)furan-2-yl]-7,7-dimethyl-5-oxo-1-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11066486.png)
![5'-(2-Methoxyphenyl)-3'-methyl-1-prop-2-YN-1-YL-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11066493.png)
![ethyl 5-amino-6-cyano-7-(4-hydroxy-3-methoxyphenyl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate](/img/structure/B11066494.png)
![1-(1,3-Benzodioxol-5-yl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11066497.png)

![2-[(3-Cyano-6-propylpyridin-2-yl)sulfanyl]-2-methylpropanoic acid](/img/structure/B11066521.png)
![6-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B11066524.png)
![5-butyl-2-(1H-indol-3-yl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11066531.png)
![2-Amino-1-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11066550.png)
![ethyl (2Z)-3-[(1,6-dimethyl-2-phenyl-1H-indol-5-yl)amino]-4,4,4-trifluorobut-2-enoate](/img/structure/B11066553.png)
![ethyl 5-({[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}methyl)furan-2-carboxylate](/img/structure/B11066555.png)
